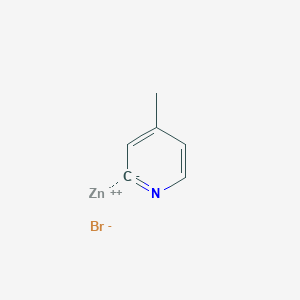

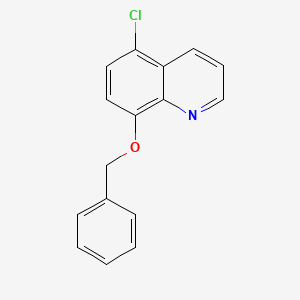

5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

Overview

Description

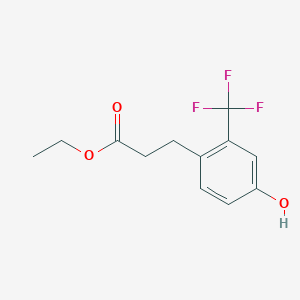

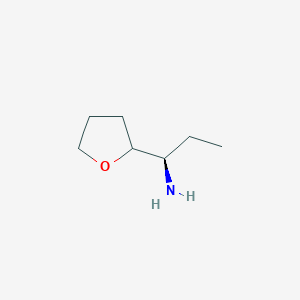

indoline , belongs to the indole family of heterocyclic compounds Its structure features a pyridine ring fused to an indole ring

Chemical Formula: C₉H₈N₂O

IUPAC Name: 5-Pyridin-3-yl-1,3-dihydro-2H-indol-2-one

Appearance: Crystalline, colorless, with a specific odor

Indoline serves as a crucial building block in the synthesis of various biologically active molecules due to its aromatic nature and diverse reactivity . Let’s explore its preparation methods, chemical reactions, applications, and more.

Preparation Methods

Synthetic Routes::

Fischer Indole Synthesis:

Bischler–Möhlau Indole Synthesis:

Other Methods:

Industrial Production:: Indoline is industrially produced through efficient synthetic routes, ensuring scalability and cost-effectiveness.

Chemical Reactions Analysis

Indoline undergoes several reactions:

Electrophilic Substitution:

Major Products:

Scientific Research Applications

Indoline derivatives exhibit diverse biological activities:

Antiviral: Some indoline derivatives show inhibitory activity against influenza A and Coxsackie B4 viruses .

Anti-inflammatory: Certain chalcones of indoline demonstrate anti-inflammatory effects .

Antitubercular: Imidazole-containing compounds related to indoline have potential antitubercular properties .

Mechanism of Action

The exact mechanism by which indoline exerts its effects varies based on specific derivatives. It often involves interactions with cellular receptors, enzymes, or signaling pathways.

Comparison with Similar Compounds

Indoline’s uniqueness lies in its hybrid structure, combining features of both pyridine and indole. Similar compounds include:

- Indole itself

- Tryptophan (a natural amino acid)

- Other indole-based alkaloids

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-pyridin-3-yl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C13H10N2O/c16-13-7-11-6-9(3-4-12(11)15-13)10-2-1-5-14-8-10/h1-6,8H,7H2,(H,15,16) |

InChI Key |

LRXSVYIRRDZVNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2)C3=CN=CC=C3)NC1=O |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl [3-(cyclopropylamino)propyl]methylcarbamate](/img/structure/B8375554.png)

![tert-Butyl N-[2-[(4-methylthiazol-2-yl)amino]ethyl]carbamate](/img/structure/B8375560.png)